Computed Lipophilicity (XLogP3) Comparison: Optimized Balance for Membrane Permeability vs. Early Piperazine Leads
The computed lipophilicity of 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one is XLogP3 = 0.3, placing it in the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the unsubstituted parent scaffold 1-(2-aminoethyl)piperazine (CAS 140-31-8) has a significantly lower computed logP, highlighting the critical role of the 3-methylbutyl group in modulating this key drug-like property [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(2-aminoethyl)piperazine: LogP substantially lower (more hydrophilic); early PAI-1 hit compound 2 (IC50 in micromolar range) [3] |
| Quantified Difference | XLogP3 increased by the 3-methylbutyl substituent; precise delta not computable for comparator without experimental data |
| Conditions | Computed property using XLogP3 3.0 algorithm |
Why This Matters
Lipophilicity (logP) is a primary driver of passive membrane permeability and oral absorption; a value of 0.3 indicates a balanced profile that is favorable for cell-based assays and in vivo studies, unlike highly polar, unsubstituted piperazine analogs.
- [1] PubChem. Compound Summary for CID 58721606, 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for 1-(2-Aminoethyl)piperazine (CID 77744). National Center for Biotechnology Information. View Source
- [3] Ye B, Chou YL, Karanjawala R, Lee W, Lu SF, Shaw KJ, Jones S, Lentz D, Liang A, Tseng JL, Wu Q, Zhao Z. Synthesis and biological evaluation of piperazine-based derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). Bioorg Med Chem Lett. 2004 Feb 9;14(3):761-5. View Source
